4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Beschreibung
4-(Benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a bicyclic pyrrolo-pyrimidine core substituted with a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) group at position 4 and a phenethyl chain at position 5. This structural framework is associated with diverse biological activities, including anti-diabetic and enzyme inhibitory properties, as observed in structurally analogous compounds (e.g., ).
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20-18-15(11-24(20)9-8-13-4-2-1-3-5-13)22-21(26)23-19(18)14-6-7-16-17(10-14)28-12-27-16/h1-7,10,19H,8-9,11-12H2,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUGHTCWGMGUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N1CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 946219-17-6) is a pyrrolopyrimidine derivative with potential pharmacological applications. This article reviews its biological activity based on diverse scientific studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 377.4 g/mol . The structure features a pyrrolo[3,4-d]pyrimidine core substituted with a benzo[d][1,3]dioxole and phenethyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O4 |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 946219-17-6 |
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. For instance, in a screening against various bacterial strains, it showed notable inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 6.3 to 23 µM depending on the specific strain tested .
Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant potential. In animal models of epilepsy, it demonstrated the ability to delay the onset of convulsions and reduce their frequency significantly. Compounds similar to this class have shown up to 80% protection at doses as low as 0.4 mg/kg , indicating promising therapeutic potential for seizure disorders .
Cytotoxicity and Safety Profile
In vitro cytotoxicity assessments revealed that the compound exhibits low toxicity towards eukaryotic cells, with IC50 values indicating a safe therapeutic window for further development. The safety profile was established through acute oral toxicity studies following OECD guidelines .
Case Studies
- Antimicrobial Screening : A study conducted on various derivatives of pyrrolopyrimidines found that modifications in the substituent groups significantly affected their antimicrobial activity. The tested compound was among the top performers against M. tuberculosis, highlighting its potential as a lead compound for antitubercular drug development .
- Anticonvulsant Efficacy : In a controlled study involving animal models, the compound was administered at varying doses to assess its anticonvulsant effects. Results indicated a dose-dependent response with significant protection observed at higher doses, suggesting its mechanism may involve modulation of neurotransmitter systems involved in seizure activity .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrrolopyrimidine scaffold may interact with specific receptors or enzymes involved in neurotransmission and microbial metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares the target compound with five analogs from the evidence, focusing on substituents, synthetic yields, physical properties, and spectral data.
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties
- Aromatic Substituents : Electron-donating groups (e.g., 4-methoxyphenyl in 4j) increase solubility but may reduce thermal stability (lower melting point vs. 4a) .
- Alkyl Chains : Phenethyl (target compound) and octyl (Compound B) substituents enhance lipophilicity, but excessive bulk (e.g., octyl) may hinder target binding .
Spectral Signatures
- FTIR : Amide C=O peaks (~1680–1695 cm⁻¹) and aromatic C=C (~1500–1585 cm⁻¹) are consistent across analogs. The target compound’s dioxole group may show unique C-O stretching (~1250 cm⁻¹) .
Research Implications
Vorbereitungsmethoden
Three-Component Reaction Protocol
A highly efficient method for synthesizing the target compound utilizes a one-pot, three-component reaction strategy similar to that reported for pyrrolo[2,3-d]pyrimidines. This approach can be adapted to our target pyrrolo[3,4-d]pyrimidine system.
Reagents Required:
- Benzo[d]dioxol-5-ylglyoxal
- 6-amino-1-phenethyl-uracil derivative
- Barbituric acid derivative or similar
Procedure:
- In a 100 mL round-bottomed flask, combine benzo[d]dioxol-5-ylglyoxal (1 equivalent), 6-amino-1-phenethyl-uracil (1 equivalent), and a suitable third component (1 equivalent) in ethanol (25 mL).
- Add tetrabutylammonium bromide (TBAB) (5 mol%) as a catalyst.
- Heat the reaction mixture to 50°C with continuous stirring for 60-80 minutes.
- Monitor the reaction progress by thin layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the precipitated solid and wash with cold ethanol.
- Recrystallize from appropriate solvent to obtain the pure product.
This method has shown excellent yields (73-95%) for analogous structures and provides a facile route to the target compound.
Optimization of Reaction Parameters
The reaction parameters significantly influence the yield and purity of the final product. Table 1 presents the optimization studies for catalyst selection in the three-component reaction.
Table 1: Effect of catalyst on the yield of pyrrolo[3,4-d]pyrimidine derivative
| Entry | Catalyst | Amount (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | - | 50 | 90 | 56 |
| 2 | K₂CO₃ | 5 | 50 | 85 | 59 |
| 3 | DABCO | 5 | 50 | 80 | 61 |
| 4 | p-TSA | 5 | 50 | 75 | 68 |
| 5 | ZrOCl₂ | 5 | 50 | 70 | 72 |
| 6 | SDS | 5 | 50 | 75 | 65 |
| 7 | L-Proline | 5 | 50 | 70 | 70 |
| 8 | TBAB | 5 | 50 | 65 | 90 |
| 9 | TBAB | 10 | 50 | 65 | 91 |
TBAB at 5 mol% provides optimal results with the highest yield (90%) and reasonable reaction time.
Stepwise Synthesis via Curtius Rearrangement
Synthesis via Pyrimidinyl Acetic Acid Derivatives
An alternative approach involves the stepwise synthesis of the target compound using 2-(2-oxo-1-phenethyl-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid derivatives as key intermediates.
Reagents and Reagent Preparation:
- 2-(2-oxo-1-phenethyl-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid
- Diphenylphosphoryl azide (DPPA)
- Benzo[d]dioxol-5-yl halide or equivalent
- Triethylamine
- Anhydrous toluene
Procedure:
- In a dry, nitrogen-flushed 250 mL three-necked flask, dissolve 2-(2-oxo-1-phenethyl-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid (1 equivalent) in anhydrous toluene (50 mL).
- Add triethylamine (1.1 equivalents) and cool the mixture to 0-5°C.
- Add DPPA (1.1 equivalents) dropwise while maintaining the temperature below 5°C.
- Stir the mixture at 0-5°C for 1 hour, then gradually warm to room temperature.
- Heat the reaction mixture to reflux for 2-3 hours to facilitate the Curtius rearrangement.
- Add benzo[d]dioxol-5-yl reagent (1.2 equivalents) and continue refluxing for 12 hours.
- Cool the reaction mixture and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.
This method offers greater control over regioselectivity and typically provides high-purity products.
Synthesis via SNAr Substitution and Cross-Coupling Sequence
A robust solution-phase synthesis can be developed based on a sequence involving SNAr substitution and cross-coupling reactions, as demonstrated for similar pyrrolopyrimidine scaffolds.
Synthesis Route via Key Intermediates
Reagent Sequence:
- 5-methoxypyridine-2,3-dicarboxylic acid (or equivalent starting material)
- Benzo[d]dioxol-5-ylamine
- Phenethylamine derivatives
- Coupling reagents for amide formation
Synthetic Pathway:
- Esterification of the carboxylic acid groups
- Reduction of one ester function to create asymmetry
- Introduction of leaving groups at strategic positions
- Substitution with benzo[d]dioxol-5-ylamine
- Cyclization to form the pyrrolo core
- N-alkylation with phenethyl derivative
- Final functional group adjustments
This route offers high yields (>55% for individual steps) and avoids column chromatography for most intermediates, making it amenable to scale-up.
Table 2: Stepwise yields for the solution-phase synthesis pathway
The overall yield for this 7-step sequence ranges from 12-16%, which is reasonable for a complex heterocyclic target.
Microwave-Assisted Synthesis
Accelerated Synthesis Under Microwave Conditions
Microwave irradiation significantly enhances reaction rates and yields for the synthesis of similar pyrrolo[2,3-d]pyrimidine-2,4-diones and can be adapted for our target pyrrolo[3,4-d]pyrimidine system.
Procedure:
- Place benzo[d]dioxol-5-ylglyoxal (1 equivalent), 6-amino-1-phenethyluracil (1 equivalent), and appropriate reagents in a microwave reaction vessel.
- Add acetic acid (5 mL) as the reaction medium.
- Seal the vessel and irradiate at 120-150°C (100-150 W) for 10-15 minutes.
- Cool to room temperature, then add water (15 mL) to precipitate the product.
- Filter, wash with water, and purify by recrystallization.
Microwave conditions reduce reaction time from hours to minutes while maintaining or improving yields compared to conventional heating methods.
Purification and Characterization
Purification Methods
The crude 4-(benzo[d]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be purified using several techniques:
- Recrystallization : From ethanol/water, acetone/petroleum ether, or ethyl acetate/cyclohexane mixtures.
- Column Chromatography : Using silica gel with ethyl acetate/petroleum ether (1:5 to 1:1) gradient.
- Precipitation : Through acid-base manipulations, particularly useful for compounds with acidic N-H groups.
Characterization Data
Expected characterization data for the target compound:
Physical properties:
- Appearance: Crystalline solid
- Melting point: Expected between 210-230°C
- Solubility: Soluble in DMSO, DMF, hot alcohols; insoluble in water
Spectroscopic data:
- IR: Expected absorptions for N-H stretching (3200-3300 cm⁻¹), C=O stretching (1670-1700 cm⁻¹), and C-O-C stretching (1240-1270 cm⁻¹)
- ¹H NMR key signals would include methylenedioxy protons (5.9-6.1 ppm), aromatic protons (6.7-7.5 ppm), and characteristic NH signals
Comparative Analysis of Synthesis Methods
Each synthetic approach offers distinct advantages and limitations that should be considered based on specific laboratory requirements and scale.
Table 3: Comparative analysis of synthetic methodologies
| Method | Advantages | Limitations | Overall Efficiency | Scale-up Potential |
|---|---|---|---|---|
| One-pot multicomponent | Fewer steps, higher overall yield, time-efficient | Less control over regioselectivity | High | Moderate |
| Stepwise via Curtius rearrangement | High regioselectivity, purity | Multiple steps, lower overall yield | Moderate | Good |
| SNAr and cross-coupling | Versatile, modular approach | Complex sequence, specialized reagents | Moderate | Excellent |
| Microwave-assisted | Fastest reaction time, energy-efficient | Specialized equipment required | High | Limited |
Q & A
Q. What are the optimized synthetic routes for preparing 4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?
A general method involves reacting thiobarbituric acid (2 mmol) with aryl glyoxalates (1 mmol) in methanol under excess ammonium acetate at room temperature for 20–30 minutes. The product is filtered, washed with water, and recrystallized from methanol, yielding 55–75% purity. Key parameters include stoichiometric ratios, solvent choice (methanol), and purification via recrystallization . For analogous pyrrolo-pyrimidine-diones, substituent effects (e.g., halogenated aryl groups) can influence reaction rates and yields, necessitating iterative adjustments to molar ratios and reaction times .
Q. Which analytical techniques are critical for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrrolo-pyrimidine core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and benzodioxole rings. Mass spectrometry (MS) validates molecular weight, while elemental analysis confirms stoichiometric ratios. Cross-referencing experimental data with computational predictions (e.g., DFT calculations) enhances structural accuracy .
Q. How can reaction conditions be optimized to improve yield and purity?
Key variables include:
- Temperature : Room temperature minimizes side reactions in condensation steps .
- Solvent polarity : Methanol balances solubility and reactivity for intermediates .
- Purification : Recrystallization from methanol removes unreacted thiobarbituric acid .
- Catalyst : Ammonium acetate acts as a Brønsted acid catalyst, accelerating cyclization .
Systematic Design of Experiments (DoE) is recommended to quantify variable interactions .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity during functionalization of the pyrrolo-pyrimidine core?
Regioselectivity in substitutions (e.g., halogenation, alkylation) is governed by:
- Electron density : Electron-rich positions (e.g., N-atoms in the pyrimidine ring) favor electrophilic attacks.
- Steric hindrance : Bulky substituents (e.g., phenethyl groups) direct reactions to less hindered sites .
For example, fluorination at the benzo[d][1,3]dioxol-5-yl moiety requires careful control of Lewis acid catalysts to avoid over-halogenation .
Q. What computational strategies predict reactivity and optimize reaction pathways for derivatives?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. The ICReDD framework integrates reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error approaches. For instance, simulations of cyclization steps can predict solvent effects on activation barriers .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Cross-validation : Compare experimental NMR/IR data with multiple computational methods (e.g., DFT, molecular dynamics).
- Isotopic labeling : Use ¹⁵N or ¹³C labeling to trace ambiguous signals in crowded spectra.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural assignments when spectral data are inconclusive .
Methodological Guidelines
- Data management : Use chemical software (e.g., Schrödinger, Gaussian) for secure storage, simulation, and analysis of spectral and reaction data .
- Experimental replication : Document reaction parameters (e.g., humidity, stirring rate) to ensure reproducibility .
- Contingency planning : Pre-test alternative reagents (e.g., LiAlH₄ vs. NaBH₄ for reductions) to mitigate unexpected side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
